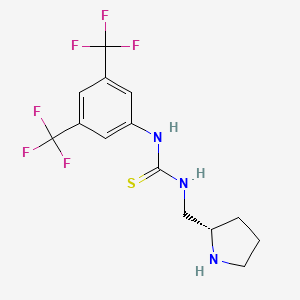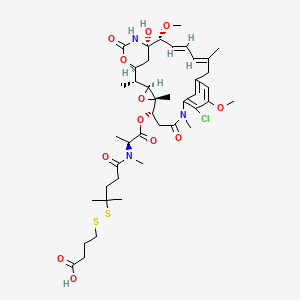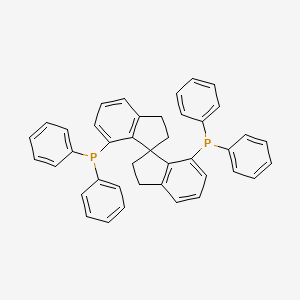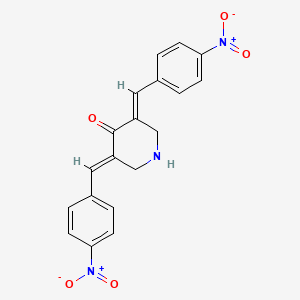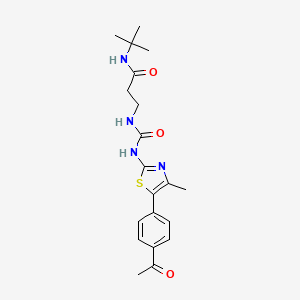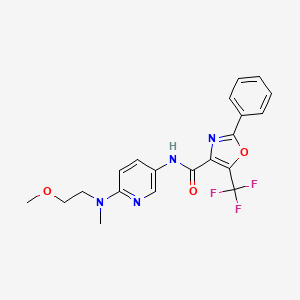
Dgat1-IN-3
Overview
Description
DGAT1-IN-3 is a small molecule inhibitor that targets the enzyme diacylglycerol acyltransferase 1 (DGAT1). This enzyme plays a crucial role in the synthesis of triglycerides, which are the main form of energy storage in the body. Inhibition of DGAT1 has been shown to reduce triglyceride synthesis and improve metabolic disorders such as obesity and diabetes.
Mechanism of Action
Dgat1-IN-3-IN-3 works by inhibiting the enzyme Dgat1-IN-3, which is responsible for the final step in the synthesis of triglycerides. Triglycerides are synthesized from diacylglycerol and fatty acyl-CoA, and Dgat1-IN-3 catalyzes the esterification of these two molecules to form triglycerides. By inhibiting Dgat1-IN-3, Dgat1-IN-3-IN-3 reduces the amount of triglycerides that are synthesized, leading to improved metabolic function.
Biochemical and Physiological Effects:
Dgat1-IN-3-IN-3 has been shown to have a number of biochemical and physiological effects. In animal models, the compound has been shown to reduce triglyceride synthesis, improve glucose tolerance, insulin sensitivity, and reduce body weight. Furthermore, Dgat1-IN-3-IN-3 has been shown to reduce liver steatosis and improve liver function.
Advantages and Limitations for Lab Experiments
One advantage of Dgat1-IN-3-IN-3 is that it has been extensively studied in preclinical models and has shown promising results in reducing triglyceride synthesis and improving metabolic disorders. However, one limitation of Dgat1-IN-3-IN-3 is that it is a small molecule inhibitor, which means that it may have off-target effects that could impact the results of experiments. Furthermore, the synthesis method for Dgat1-IN-3-IN-3 is complex and requires specialized equipment and expertise.
Future Directions
There are a number of future directions for research on Dgat1-IN-3-IN-3. One area of interest is in the development of more potent and selective inhibitors of Dgat1-IN-3. Furthermore, there is interest in studying the long-term effects of Dgat1-IN-3 inhibition on metabolic function and overall health. Finally, there is interest in exploring the potential of Dgat1-IN-3 inhibitors as a therapeutic option for metabolic disorders such as obesity and diabetes.
In conclusion, Dgat1-IN-3-IN-3 is a small molecule inhibitor that targets the enzyme Dgat1-IN-3 and has shown promising results in reducing triglyceride synthesis and improving metabolic disorders. The synthesis method for Dgat1-IN-3-IN-3 is complex and requires specialized equipment and expertise. While there are advantages to using Dgat1-IN-3-IN-3 in lab experiments, there are also limitations to consider. There are a number of future directions for research on Dgat1-IN-3-IN-3, including the development of more potent and selective inhibitors and exploring the potential of Dgat1-IN-3 inhibitors as a therapeutic option for metabolic disorders.
Scientific Research Applications
Dgat1-IN-3-IN-3 has been extensively studied in preclinical models and has shown promising results in reducing triglyceride synthesis and improving metabolic disorders. The compound has been tested in animal models of obesity and diabetes, and has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight. Furthermore, Dgat1-IN-3-IN-3 has been shown to reduce liver steatosis and improve liver function.
properties
IUPAC Name |
N-[6-[2-methoxyethyl(methyl)amino]pyridin-3-yl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O3/c1-27(10-11-29-2)15-9-8-14(12-24-15)25-18(28)16-17(20(21,22)23)30-19(26-16)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZWDFXCTTZZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=NC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dgat1-IN-3 | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine](/img/structure/B3182502.png)

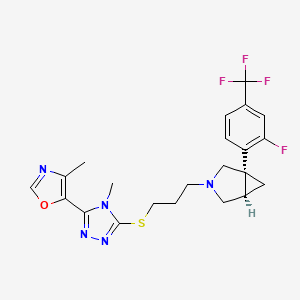
![N-[(2S)-1-({(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B3182513.png)




